12H-benzo[c]acridine-5,6,7-trione
Description
Properties
IUPAC Name |
12H-benzo[c]acridine-5,6,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-15-11-7-3-4-8-12(11)18-14-9-5-1-2-6-10(9)16(20)17(21)13(14)15/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXPCBXZXZAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4N3)C(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Framework
The synthesis of acridine derivatives often employs multi-component reactions (MCRs) involving aromatic aldehydes, amines, and cyclic ketones. For 12H-benzo[c]acridine-5,6,7-trione, a plausible route involves the condensation of 1,3-indanedione with an aromatic aldehyde and an amine precursor. This approach mirrors methods used for benzoacridine-5,6-diones, where naphthoquinone derivatives serve as starting materials.
A representative reaction sequence begins with the formation of an α,β-unsaturated aldimine via Schiff base condensation between an aromatic aldehyde and an amine. Subsequent [4+2] cycloaddition with 1,3-indanedione generates the acridine core. For example, the reaction of p-bromobenzaldehyde with p-methoxyaniline in ethanol, followed by addition of 1,3-indanedione and InCl₃, yields a benzoacridinedione derivative in 82% yield under optimized conditions.
Solvent and Catalyst Optimization
Solvent choice critically influences reaction efficiency. Polar aprotic solvents like acetonitrile enhance the solubility of intermediates, while protic solvents such as ethanol facilitate proton transfer steps. In the synthesis of spiropolycyclic acridines, acetonitrile at 60°C under nitrogen atmosphere achieved yields up to 82%, compared to 31% in dichloromethane at room temperature.
Lewis acid catalysts, particularly InCl₃, significantly accelerate cyclization steps. For instance, InCl₃ (40 mol%) in ethanol promoted the formation of 7-(4-hydroxyphenyl)-10,11-dihydrobenzo[h][1,dioxino[2,3-b]benzoacridine-5,6-dione, with yields improving from 45% to 78% upon increasing the catalyst loading.
Domino Reaction Strategies
Sequential Aza-/Oxa-Diels-Alder Reactions
Domino reactions, which combine multiple transformations in a single pot, offer a streamlined route to complex acridine frameworks. A documented protocol involves the reaction of α,β-unsaturated aldimines with 2-arylidene-1,3-indanediones. This method proceeds via:
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Retro-Knoevenagel Condensation : Exchange of the aldimine’s C═N group with the indanedione’s C═C bond, forming a reactive diene.
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Aza-Diels-Alder Cyclization : [4+2] cycloaddition to construct the pyridine ring.
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Oxa-Diels-Alder Reaction : Formation of the fused oxygen-containing ring.
Using 2-(p-bromobenzylidene)-1,3-indanedione and N-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-imine in acetonitrile at 60°C, the spiropolycycle 3a was obtained in 82% yield.
Substrate Scope and Limitations
The domino approach accommodates diverse substituents on the arylidene and aldimine components. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -Br) are tolerated, though steric hindrance from ortho-substituents reduces yields (Table 1).
Table 1: Yields of Spiropolycycles Under Varied Substituent Conditions
| Entry | Ar₁ | Ar₂ | Ar₃ | Yield (%) |
|---|---|---|---|---|
| 1 | p-BrC₆H₄ | p-CH₃C₆H₄ | p-CH₃OC₆H₄ | 82 |
| 2 | p-NO₂C₆H₄ | Ph | Ph | 75 |
| 3 | o-ClC₆H₄ | Ph | p-CH₃OC₆H₄ | 76 |
Post-Synthetic Modifications
Oxidation of Dihydroacridines
This compound may be accessible via oxidation of dihydroacridine precursors. For example, 10,11-dihydrobenzoacridine-5,6-dione derivatives undergo dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C, yielding fully aromatic systems. Applying this to 7-(4-hydroxyphenyl)-10,11-dihydrobenzoacridine-5,6-dione could install the third ketone group at position 7.
Chemical Reactions Analysis
Types of Reactions: 12H-benzo[c]acridine-5,6,7-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Synthesis and Derivative Development
The synthesis of 12H-benzo[c]acridine-5,6,7-trione derivatives has been explored extensively. Various methodologies have been employed to create derivatives that exhibit enhanced biological activity. For instance:
- One-Pot Synthesis : A study demonstrated the efficient synthesis of benzo[c]acridine derivatives using SBA-Pr-SO₃H as a catalyst under solvent-free conditions. This method yielded high purity products in short reaction times, showcasing the compound's versatility in synthetic applications .
- In-vitro Evaluations : Research on benzoacridine-5,6-dione derivatives indicated potent anti-breast cancer activity in MCF-7 cells. The derivatives exhibited IC₅₀ values ranging from 5.4 to 47.99 μM, highlighting their potential as therapeutic agents .
Biological Activities
This compound and its derivatives have displayed a range of biological activities:
- Anticancer Properties : The compound has been linked to significant anticancer effects, particularly against breast cancer cells. Studies have shown that certain derivatives can induce apoptosis and inhibit cell proliferation .
- Antimicrobial Activity : Acridine derivatives are known for their antimicrobial properties. The structural modifications in compounds like this compound can enhance their efficacy against various pathogens .
Case Studies and Experimental Findings
Several studies have documented the effectiveness of this compound in various experimental settings:
Mechanism of Action
12H-benzo[c]acridine-5,6,7-trione is compared with other similar compounds, such as acridine orange and acridone. While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups and its resulting biological and chemical properties.
Comparison with Similar Compounds
Research Findings and Implications
- Inhibition Hierarchy : Basic nitrogen compounds (acridine > trione derivatives > carbazole) dominate inhibition in HDA, but steric and electronic factors modulate this trend .
- HDN Challenges : The trione’s stability complicates HDN, requiring higher temperatures or advanced catalysts for efficient denitrogenation.
- Design Strategies : Modifying the trione’s substituents (e.g., introducing electron-donating groups) could balance its inhibitory effects and catalytic removability.
Q & A
Q. What synthetic methodologies are effective for preparing 12H-benzo[c]acridine-5,6,7-trione?
The Bernthsen acridine synthesis is a foundational approach, involving diarylamine condensation with carboxylic acids or anhydrides under acidic conditions (e.g., ZnCl₂ catalysis) . For derivatives with fused trione systems, high-pressure metal-free catalysis has been employed to enhance regioselectivity and yield, particularly for polycyclic systems like benzoquinolizino-acridines . Modifications, such as introducing amino or hydroxyl groups, may require post-synthetic functionalization via reductive amination or oxidation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- Elemental analysis (e.g., %C, %H, %N) to verify stoichiometry .
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns (e.g., collision-induced dissociation studies for acridine derivatives ).
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to resolve aromatic proton environments and ketone functionalities .
- X-ray crystallography for unambiguous structural determination, as demonstrated for related trione systems .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Melting point : Acridine derivatives often exhibit high melting points (>250°C), with decomposition observed near 290°C in triketone analogs .
- Solubility : Limited in polar solvents due to aromaticity; dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are typical choices .
- Stability : Susceptible to photodegradation; store in amber vials under inert atmospheres .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?
Density Functional Theory (DFT) calculations predict electron-deficient regions at the trione core, enabling rational modifications for enhanced binding to kinases or DNA. For example, acridine yellow G (structurally similar) showed PKCα inhibition via π-π stacking and hydrogen bonding, validated by molecular docking .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Dose-response profiling : Ensure assays span a broad concentration range (nM–μM) to account for non-linear effects .
- Orthogonal assays : Combine cell viability (MTT) with kinase inhibition (Z-LYTE) to distinguish cytotoxic vs. mechanistic effects .
- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Q. What are the implications of substituent positioning on the compound’s electronic properties and reactivity?
Electron-withdrawing groups (e.g., -NO₂, -CN) at the 5,6,7-positions increase electrophilicity, enhancing DNA intercalation or Michael addition reactivity . Conversely, electron-donating groups (e.g., -NH₂) improve solubility but may reduce photostability .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses of this compound analogs?
- Protecting groups : Temporarily shield reactive amines or ketones during cyclization (e.g., tert-butoxycarbonyl (Boc) groups) .
- Flow chemistry : Improves heat/mass transfer in exothermic steps (e.g., acid anhydride couplings) .
Q. What analytical techniques are recommended for detecting trace impurities in the final product?
Q. How to validate the compound’s mechanism of action in cellular assays?
- Knockdown/overexpression models : Test dependency on specific targets (e.g., EGFR/PKC pathways via siRNA) .
- Biochemical assays : Measure direct enzyme inhibition (e.g., PKCα IC₅₀) using purified proteins .
Data Interpretation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
